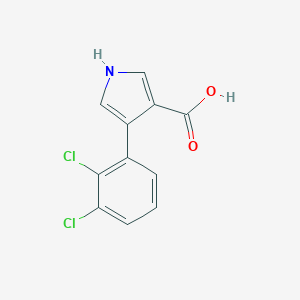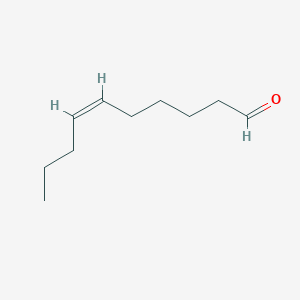
(Z)-6-Decenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-Decenal, also known as (Z)-6-decen-1-al, is an organic compound with a strong odor of cucumber. It is a natural component in various fruits and vegetables, including cucumbers, apples, and tomatoes. This compound is widely used in the food industry as a flavoring agent due to its pleasant aroma and taste. Besides, (Z)-6-Decenal has also gained attention in scientific research due to its potential health benefits and applications in various fields.
Mechanism Of Action
The mechanism of action of (Z)-6-Decenal is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (Z)-6-Decenal has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Moreover, (Z)-6-Decenal has been shown to activate the MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical And Physiological Effects
(Z)-6-Decenal has been reported to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. (Z)-6-Decenal has been shown to modulate the expression of various genes involved in inflammation, cancer, and cell cycle regulation. Moreover, (Z)-6-Decenal has been reported to inhibit the proliferation of cancer cells and induce apoptosis, a programmed cell death process.
Advantages And Limitations For Lab Experiments
(Z)-6-Decenal has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Moreover, (Z)-6-Decenal has been reported to have low toxicity and high stability, making it a safe and reliable compound for research purposes. However, (Z)-6-Decenal has some limitations, including its strong odor, which can interfere with experimental procedures, and its potential to oxidize and degrade over time, which can affect its activity and reliability.
Future Directions
There are several future directions for research on (Z)-6-Decenal, including the identification of its molecular targets and the development of novel derivatives with enhanced activity and specificity. Moreover, (Z)-6-Decenal can be further explored for its potential applications in various fields, including food science, agriculture, and medicine. In particular, (Z)-6-Decenal can be investigated for its potential as a natural alternative to synthetic pesticides and flavoring agents, which can have adverse environmental and health effects.
Synthesis Methods
(Z)-6-Decenal can be synthesized through various methods, including the oxidation of (Z)-6-decen-1-ol, the reduction of (Z)-6-decen-1-aldehyde, and the hydrolysis of (Z)-6-decen-1-yl acetate. Among these methods, the oxidation of (Z)-6-decen-1-ol using a catalytic amount of manganese dioxide has been reported as the most efficient and environmentally friendly method.
Scientific Research Applications
(Z)-6-Decenal has been extensively studied for its potential applications in various fields, including food science, agriculture, and medicine. In the food industry, (Z)-6-Decenal is widely used as a flavoring agent in various products, such as baked goods, dairy products, and beverages. Besides, (Z)-6-Decenal has also been reported to have antibacterial and antifungal properties, which can be used to extend the shelf life of food products.
In agriculture, (Z)-6-Decenal has been reported to have insecticidal properties, which can be used to control various insect pests, including fruit flies, mosquitoes, and cockroaches. Moreover, (Z)-6-Decenal has also been reported to have pheromonal properties, which can be used to attract beneficial insects, such as bees and butterflies, to pollinate crops.
In medicine, (Z)-6-Decenal has been reported to have various health benefits, including anti-inflammatory, antioxidant, and anticancer properties. (Z)-6-Decenal has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
CAS RN |
105683-99-6 |
|---|---|
Product Name |
(Z)-6-Decenal |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(Z)-dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4- |
InChI Key |
BHAHVSKDYRPNIR-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C=C\CCCCC=O |
SMILES |
CCCC=CCCCCC=O |
Canonical SMILES |
CCCC=CCCCCC=O |
Other CAS RN |
105683-99-6 |
Pictograms |
Irritant |
synonyms |
6-decenal,(Z)-6-decenal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
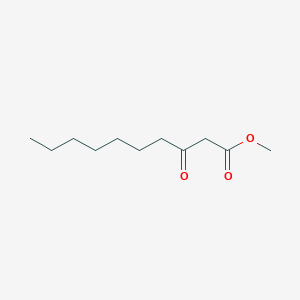
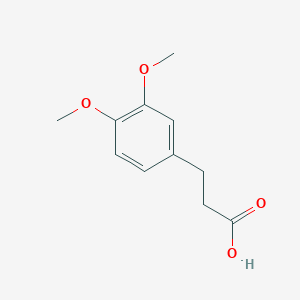
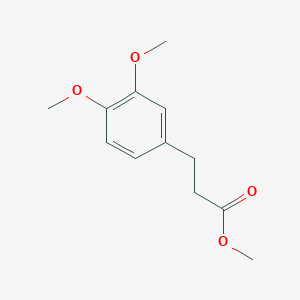
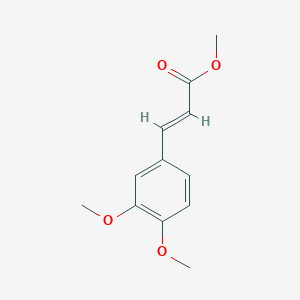

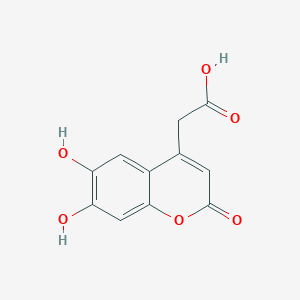
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)



![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
